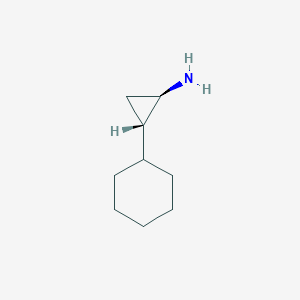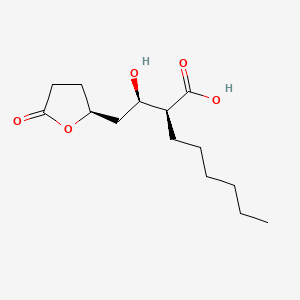
Rutamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Oligomycin D has a wide range of applications in scientific research. It is primarily used as an inhibitor of mitochondrial ATPase activity, making it a valuable tool in studies of oxidative phosphorylation and mitochondrial function . In biology and medicine, rutamycin is used to study the effects of ATPase inhibition on cellular respiration and energy production . Additionally, it has applications in the study of mitochondrial genetics and biogenesis .
作用机制
Target of Action
Rutamycin, a type of antibiotic, primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in the process of oxidative phosphorylation, which is responsible for the production of ATP, the primary energy currency of the cell .
Mode of Action
This compound inhibits the function of ATP synthase, thereby disrupting the process of oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . By inhibiting ATP synthase, this compound disrupts the flow of protons across the mitochondrial membrane, which is a key step in the production of ATP . This disruption can lead to a decrease in the efficiency of the electron transport chain, another crucial component of oxidative phosphorylation .
Result of Action
The primary result of this compound’s action is the inhibition of ATP production .
生化分析
Biochemical Properties
Rutamycin interacts with various biomolecules, particularly enzymes involved in oxidative phosphorylation . It inhibits ATPase reactions induced by various agents . The properties of this compound on mitochondrial metabolism were found to be identical with those of other antibiotics like ossamycin and peliomycin .
Cellular Effects
This compound has significant effects on cellular processes. It inhibits oxidative phosphorylation, which is a major consumer of cellular energy output . This inhibition affects the cell’s energy metabolism, leading to suppressed cellular respiration .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting oxidative phosphorylation . It binds to the c-ring of the ATP synthase, blocking the access of protons to the carboxyl group of Glu59 . This inhibits the ATPase reactions and disrupts the energy transfer pathway in the cell .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings, particularly in relation to its impact on mitochondrial function
Metabolic Pathways
This compound is involved in the metabolic pathway of oxidative phosphorylation . It interacts with ATP synthase, a key enzyme in this pathway
Transport and Distribution
This compound’s transport and distribution within cells and tissues are closely tied to its role in inhibiting oxidative phosphorylation
Subcellular Localization
This compound primarily localizes in the mitochondria, where it interacts with ATP synthase to inhibit oxidative phosphorylation This subcellular localization is crucial for its activity and function
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of rutamycin B involves several complex steps, including a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl–vinyl coupling . The synthesis process requires precise control of stereochemistry due to the presence of 17 stereogenic centers and a 26-membered ring .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the Streptomyces rutgersensis strain. The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to isolate the compound in its pure form .
化学反应分析
Types of Reactions: Oligomycin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Suzuki macrocyclization used in its total synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of rutamycin include dimethyl sulfoxide for oxidation and various catalysts for aldol reactions and vinyl–vinyl coupling . The reaction conditions often require low temperatures and inert atmospheres to maintain the integrity of the stereogenic centers.
Major Products: The major product of these reactions is this compound B, which is characterized by its macrolide structure containing multiple hydroxyl and ketone functional groups .
相似化合物的比较
Oligomycin D is similar to other macrolide antibiotics such as oligomycin A, B, and C. These compounds share a similar mechanism of action, inhibiting ATP synthase by blocking proton channels . rutamycin is unique in its specific binding affinity and the structural differences in its macrolide ring . Other similar compounds include venturicidin and aurovertin, which also inhibit mitochondrial ATPase activity but differ in their chemical structures and specific binding sites .
List of Similar Compounds
- Oligomycin A
- Oligomycin B
- Oligomycin C
- Venturicidin
- Aurovertin
属性
CAS 编号 |
1404-59-7 |
|---|---|
分子式 |
C44H72O11 |
分子量 |
777.0 g/mol |
IUPAC 名称 |
(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1 |
InChI 键 |
LVWVMRBMGDJZLM-BONFEJLISA-N |
SMILES |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
手性 SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
规范 SMILES |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Rutamycin; Oligomycin D; A 272; A272; A-272 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)


![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)



![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

